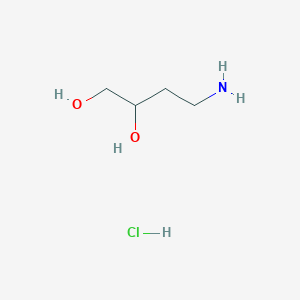

1,2-Butanediol, 4-amino-, hydrochloride

CAS No.: 87681-47-8

Cat. No.: VC4129757

Molecular Formula: C4H12ClNO2

Molecular Weight: 141.60

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87681-47-8 |

|---|---|

| Molecular Formula | C4H12ClNO2 |

| Molecular Weight | 141.60 |

| IUPAC Name | 4-aminobutane-1,2-diol;hydrochloride |

| Standard InChI | InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H |

| Standard InChI Key | DRZGKLVLGVETGA-UHFFFAOYSA-N |

| SMILES | C(CN)C(CO)O.Cl |

| Canonical SMILES | C(CN)C(CO)O.Cl |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Features

The systematic IUPAC name is 4-aminobutane-1,2-diol hydrochloride, reflecting its primary alcohol, secondary alcohol, and protonated amine moieties. The canonical SMILES representation is , and its InChIKey is . The hydrochloride salt enhances water solubility, making it preferable for synthetic applications over the free base.

Stereochemical Considerations

The compound exhibits chirality at carbons 1 and 2. Industrial synthesis typically produces racemic mixtures, though enantioselective routes using glucose or aspartic acid precursors have been reported .

Synthesis and Industrial Production

Catalytic Hydrogenation

A patented method (JPS5793936A) involves catalytic hydrogenation of 3-cyano-1,2-propanediol using Raney nickel or cobalt in alcoholic solvents under ammonia. This one-step process achieves yields exceeding 80% . Key reaction conditions include:

-

Temperature: 50–100°C

-

Pressure: 10–30 bar

-

Catalyst: or

Biocatalytic Routes

Biocatalysis offers enantiomerically pure products. For example, coupling aldol reactions with transaminases yields (S)- or (R)-2-amino-4-hydroxybutanoic acid, a structural analog. Glucose-derived syntheses via 4-aminobutane-1,2,3-triol intermediates are also documented.

Industrial Scalability

Large-scale production optimizes reaction parameters (e.g., excess , acidic resins) to minimize polyether byproducts. Batch processes dominate, though continuous hydrogenation reactors are emerging .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 141.60 g/mol | |

| Density | 1.1 g/cm³ | |

| Water Solubility | 303,832 mg/L (25°C) | |

| Boiling Point | 242.88°C (estimated) | |

| Flash Point | 117.03°C |

The hydrochloride salt’s hygroscopic nature necessitates anhydrous storage. Its pKa values (estimated 9.5 for the amine, 15–16 for alcohols) influence reactivity in aqueous media .

Chemical Reactivity and Applications

Functional Group Transformations

-

Oxidative Cleavage: Treatment with or cleaves the vicinal diol to aldehydes.

-

Amine Alkylation: The primary amine undergoes nucleophilic substitution to form quaternary ammonium salts .

-

Esterification: Alcohol groups react with acyl chlorides or anhydrides, useful in polymer synthesis.

Pharmaceutical Intermediates

This compound is a precursor to:

-

3-Pyrrolidinol: A key moiety in antipsychotics (e.g., Risperidone) .

-

Antimicrobial Agents: Derivatives show MIC values of 0.5–2.0 mg/mL against Staphylococcus aureus and Escherichia coli.

Industrial Uses

-

Polymer Synthesis: Serves as a crosslinker in polyurethanes and epoxy resins .

-

Biodegradable Plastics: Incorporated into polybutylene succinate (PBS) for enhanced flexibility .

Biological Activity and Toxicology

Antimicrobial Efficacy

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella enterica | 2.0 |

Data from in vitro studies highlight dose-dependent growth inhibition.

Metabolic Pathways

Clostridium species metabolize the compound via fermentation, producing 1,4-butanediol as a precursor for biofuels . Yields reach 3.5 g/L using fructose as a carbon source.

Toxicity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume